Quazinone

Übersicht

Beschreibung

Quazinon ist ein selektiver Inhibitor der Phosphodiesterase 3 (PDE3) mit positiv inotropen und vasodilatierenden Eigenschaften . Es ist bekannt für seine Fähigkeit, die Relaxation von vorkontraktierten isolierten menschlichen Kavernen-Glattmuskeln zu induzieren und die Myokardkontraktionskraft dosisabhängig zu erhöhen .

Herstellungsmethoden

Quazinon kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion geeigneter Hydraxide mit verschiedenen Aldehyden oder Ketonen in verschiedenen organischen Lösungsmitteln . Der mechanochemische Ansatz ist im Allgemeinen für die Synthese von Chinazolinen zu bevorzugen, während die Festphasen-Schmelzreaktion effizienter für Derivate von Nikotin-basierten Hydrazonen ist . Industrielle Produktionsmethoden können die Verwendung fortschrittlicher Techniken wie lösungsbasierter Synthese und Mechanosynthese beinhalten, um hohe Ausbeuten und Reinheit zu erreichen .

Vorbereitungsmethoden

Quazinone can be synthesized through various methods. One common approach involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The mechanochemical approach is generally preferred for the synthesis of quinazolines, while the solid-state melt reaction is more efficient for derivatives of nicotinic-based hydrazones . Industrial production methods may involve the use of advanced techniques such as solution-based synthesis and mechanosynthesis to achieve high yields and purity .

Analyse Chemischer Reaktionen

Quazinon durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Quazinon kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Quazinon in seine reduzierte Form umwandeln, die unterschiedliche pharmakologische Eigenschaften haben kann.

Substitution: Quazinon kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden, was zur Bildung neuer Verbindungen mit veränderten Eigenschaften führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Quazinone has been extensively studied for its potential therapeutic effects:

- Cardiovascular Applications : As a PDE3 inhibitor, this compound enhances myocardial contractility and promotes vasodilation, making it beneficial in treating heart failure. Clinical studies have shown that PDE3 inhibitors can lead to increased mortality rates in chronic heart failure patients, necessitating careful evaluation of their use in clinical settings .

- Cancer Research : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines. However, further research is required to establish its efficacy as an anti-cancer agent .

| Application Area | Key Findings | References |

|---|---|---|

| Cardiovascular | Enhances myocardial contractility; potential risks in chronic heart failure | |

| Cancer | Cytotoxic effects observed; requires further study |

Insecticidal Properties

This compound has demonstrated insecticidal activity against various pests, including beetles and caterpillars. Its mode of action appears to interfere with the molting process of insects, though the exact biochemical mechanisms remain to be fully elucidated .

- Case Study : Research on this compound's efficacy against specific insect species showed promising results, indicating its potential as a natural insecticide derived from plants like Quassia amara.

Antimicrobial and Antioxidant Activities

Research suggests that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. Additionally, it has shown antioxidant activity in cell-based assays, which could have implications for health benefits related to oxidative stress .

Wirkmechanismus

Quazinone exerts its effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels . By inhibiting PDE3, this compound increases the levels of cAMP and cGMP, leading to enhanced myocardial contractility and vasodilation . The molecular targets and pathways involved include the phosphorylation of p42/p44 mitogen-activated protein kinase (MAP kinase) and the inhibition of DNA synthesis induced by platelet-derived growth factor .

Vergleich Mit ähnlichen Verbindungen

Quazinon ist unter den Phosphodiesterase-Inhibitoren einzigartig durch seine selektive Inhibition von PDE3 und seine kombinierten inotropen und vasodilatierenden Eigenschaften . Ähnliche Verbindungen umfassen:

Milrinon: Ein weiterer PDE3-Inhibitor mit ähnlichen kardialen und vasodilatierenden Wirkungen.

Amrinon: Ein PDE3-Inhibitor, der zur Behandlung von Herzinsuffizienz eingesetzt wird.

Cilostazol: Ein PDE3-Inhibitor, der zur Behandlung von Claudicatio intermittens eingesetzt wird.

Die Einzigartigkeit von Quazinon liegt in seiner spezifischen molekularen Struktur und seiner Fähigkeit, PDE3 selektiv zu hemmen, ohne andere Phosphodiesterase-Isoenzyme zu beeinflussen .

Biologische Aktivität

Quazinone, also known as Dozonone, is a heterocyclic organic compound recognized for its significant biological activities, particularly in the fields of cardiology and oncology. This article delves into its various biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound has the chemical formula and primarily functions as a selective inhibitor of phosphodiesterase 3 (PDE3). PDE3 plays a crucial role in regulating cardiac contractility and vascular tone. By inhibiting PDE3, this compound enhances myocardial contractility and promotes vasodilation, making it a candidate for treating heart diseases.

Biological Activities

- Cardiotonic Effects :

-

Antioxidant Properties :

- The compound exhibits antioxidant activity in cell-based assays, suggesting potential protective effects against oxidative stress.

- Anticancer Potential :

Comparative Analysis with Other Compounds

This compound shares structural similarities with other PDE inhibitors. Below is a comparison highlighting its unique features:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Milrinone | Yes | Heart failure treatment | More potent PDE3 inhibitor |

| Amrinone | Yes | Cardiac decompensation | Also inhibits phosphodiesterase 4 |

| Inamrinone | Yes | Acute heart failure | Shorter half-life compared to this compound |

This compound's selectivity for PDE3 distinguishes it from other inhibitors, allowing for targeted therapeutic effects with fewer side effects.

Case Study 1: Cardiac Function Improvement

A study involving patients with chronic heart failure demonstrated that administration of this compound resulted in improved cardiac output and reduced symptoms of heart failure. Patients reported significant enhancements in exercise tolerance and quality of life metrics over a six-month follow-up period .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in specific cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Cardiotonic Effects : Enhances myocardial contractility.

- Antioxidant Activity : Protects against oxidative damage.

- Cytotoxic Effects : Induces apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

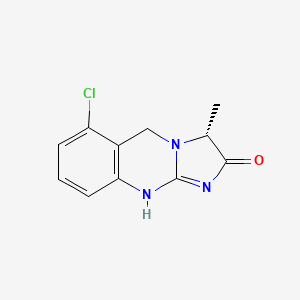

(3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZFZYLBVSWUMT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045795 | |

| Record name | Quazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70018-51-8 | |

| Record name | Quazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70018-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quazinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070018518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1Q7F6C2FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Quazinone?

A: this compound acts as a selective inhibitor of phosphodiesterase 3 (PDE3). [, , ] PDE3 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound prevents cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP can have various downstream effects, particularly in smooth muscle relaxation. [, , ]

Q2: How does this compound impact vascular smooth muscle cells?

A: Research suggests that this compound can potentiate the antiproliferative effects of certain peptides like calcitonin gene-related peptide (CGRP) in vascular smooth muscle cells (VSMCs). [] This potentiation is attributed to this compound's inhibition of PDE3, leading to enhanced cAMP accumulation. CGRP itself elevates cAMP levels, and the combined effect of CGRP and this compound results in a more pronounced increase in cAMP, ultimately contributing to the inhibition of VSMC proliferation. []

Q3: Does this compound have any synergistic effects with other compounds?

A: Yes, studies show that this compound can act synergistically with other vasoactive compounds. For instance, in rat thoracic aorta, this compound enhances the direct vasorelaxant and cAMP elevating effects of adrenomedullin (ADM). [] Similarly, this compound can potentiate the cAMP elevation induced by human CGRP in rabbit aortic VSMCs. [] This synergism is attributed to the inhibition of PDE3 by this compound, allowing for a greater accumulation of cAMP in the presence of these vasoactive compounds. [, ]

Q4: Are there any known effects of this compound on neurotransmitter release?

A: While not directly addressed in the provided research, one study highlights that another PDE3 inhibitor, EHNA, did not prevent the facilitatory effect of carbon monoxide (CO) on acetylcholine (ACh) release at the frog neuromuscular junction. [] This suggests that while PDE3 plays a role in the modulation of neurotransmitter release, its inhibition by certain compounds like EHNA may not always translate to a significant effect. Further research is needed to understand the specific role of this compound in this context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.